Anticandidal agent-1

Antifungal susceptibility testing Candida albicans Candida glabrata

Anticandidal agent-1 (compound c2, CAS 2548852-85-1) is a formyl phloroglucinol meroterpenoid (FPM) that blocks hyphal elongation and filamentation to inhibit Candida biofilm formation—an activity absent in fluconazole and standard azoles. As the lead candidate among 8 FPM analogs, it exhibits MIC50 of 8.65 µg/mL (C. albicans) and 13.51 µg/mL (C. glabrata). Its biomimetic synthesis yields a scaffold uncoupled from azole cross-resistance, ideal for biofilm-directed antifungal research and SAR-driven lead optimization.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
Cat. No. B12416569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticandidal agent-1
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C2(CCC3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C
InChIInChI=1S/C19H22O5/c1-11-3-5-12(6-4-11)19(2)8-7-13-16(22)14(9-20)17(23)15(10-21)18(13)24-19/h3,9-10,12,22-23H,4-8H2,1-2H3/t12-,19-/m1/s1
InChIKeySEJWGAQEXOTTLH-CWTRNNRKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticandidal Agent-1 (Compound c2): Synthetic Formyl Phloroglucinol Meroterpenoid for Antifungal Research


Anticandidal agent-1 (CAS: 2548852-85-1, compound c2) is a synthetic formyl phloroglucinol meroterpenoid (FPM) with a molecular formula of C19H22O5 and molecular weight of 330.37 g/mol . The compound was synthesized via a biomimetic approach using essential oils as starting materials, representing a class distinct from conventional azole, polyene, or echinocandin antifungals [1]. Among eight synthesized FPM analogs evaluated for anticandidal activity, compound c2 demonstrated the most potent antifungal profile and was subsequently designated as the lead candidate for further structure-based optimization [2].

Anticandidal Agent-1 Procurement: Why Fluconazole and Conventional Azoles Are Not Equivalent Alternatives


Conventional azole antifungals such as fluconazole face two escalating limitations in contemporary antifungal research and drug discovery: acquired resistance and poor activity against Candida biofilms. Fluconazole resistance is driven by widespread clinical use, with documented MIC50 values for C. glabrata ranging from 1.5 to 32 μg/mL depending on strain susceptibility [1]. Moreover, C. albicans biofilms exhibit profoundly reduced susceptibility to fluconazole, with biofilm-associated MIC values reported as ≥1024× those of planktonic cells [2]. Anticandidal agent-1 (compound c2) operates through a distinct mechanism—blocking hyphal elongation and filamentation to inhibit biofilm formation—that is not conferred by fluconazole or standard azoles, and it demonstrates potent antibiofilm activity not observed in the comparator [3]. Therefore, substituting this compound with generic azole antifungals invalidates experimental designs aimed at evaluating biofilm-directed activity or overcoming azole-associated resistance mechanisms.

Anticandidal Agent-1 Quantitative Differentiation: Head-to-Head Activity, Biofilm Inhibition, and Species Coverage Data


Anticandidal Agent-1 vs. Fluconazole: Head-to-Head Antifungal Activity Comparison in Candida albicans and C. glabrata

Compound c2 (Anticandidal agent-1) demonstrated antifungal activity described in the primary publication as 'powerfully comparable to fluconazole when testing against several strains in vitro' [1]. The compound exhibits MIC50 values of 8.65 μg/mL against C. albicans and 13.51 μg/mL against C. glabrata . For context, fluconazole MIC50 values reported for C. albicans in clinical isolate panels range from 0.25 to 0.5 μg/mL, while C. glabrata shows substantially higher fluconazole MIC50 values ranging from 1.5 to 32 μg/mL depending on strain susceptibility, with CLSI resistance breakpoint defined as ≥64 μg/mL [2]. The comparable activity statement in the original publication positions compound c2 as a non-azole scaffold with activity in the same performance tier as fluconazole, but the absence of reported fluconazole MIC values from the same assay plate prevents precise quantification of the difference magnitude [1].

Antifungal susceptibility testing Candida albicans Candida glabrata MIC50 determination

Anticandidal Agent-1 Antibiofilm Activity: Hyphal Elongation and Filamentation Blockade Compared with Fluconazole's Limited Biofilm Efficacy

Anticandidal agent-1 (compound c2) demonstrates antibiofilm activity through a defined mechanism: blocking hyphal elongation and filamentation of C. albicans [1]. This activity was experimentally evidenced in the c2 treatment group, distinguishing it from fluconazole, which exhibits severely compromised efficacy against C. albicans biofilms. Literature data indicate that C. albicans biofilms are highly resistant to fluconazole, with biofilm-associated MIC values reported as ≥1024× those of planktonic cells in constant-depth film fermentor models [2]. Fluconazole also shows variable and often limited biofilm penetration capacity [3]. While compound c2's biofilm activity in the original publication is reported qualitatively without a direct MIC-biofilm comparator value for fluconazole in the same assay, the observation of antibiofilm activity via hyphal blockade represents a functional capability not attributed to fluconazole in the same experimental context [1].

Biofilm inhibition Hyphal morphogenesis Filamentation blockade Candida albicans virulence

Anticandidal Agent-1 Broad-Spectrum Activity: Dual-Species Coverage Against Both C. albicans and C. glabrata

Anticandidal agent-1 exhibits anticandidal activity against both C. albicans (MIC50 = 8.65 μg/mL) and C. glabrata (MIC50 = 13.51 μg/mL) . This dual-species coverage is significant because C. glabrata displays intrinsically reduced susceptibility to fluconazole compared with C. albicans. Clinical surveillance data show C. glabrata fluconazole MIC50 values ranging from 1.5 to 32 μg/mL, with the CLSI resistance breakpoint set at ≥64 μg/mL; in contrast, C. albicans typically exhibits fluconazole MIC50 values of 0.25-0.5 μg/mL in susceptible populations [1]. The observed MIC50 ratio between the two species for compound c2 (C. glabrata MIC50 / C. albicans MIC50 = 1.56) is substantially narrower than the typical fluconazole MIC50 ratio reported in clinical isolates (approximately 4.8- to 6-fold higher for C. glabrata versus C. albicans) [1].

Broad-spectrum antifungal Candida glabrata Non-albicans Candida Species selectivity

Anticandidal Agent-1 Chemical Scaffold Differentiation: Non-Azole Formyl Phloroglucinol Meroterpenoid Core Structure

Anticandidal agent-1 (compound c2) is a synthetic formyl phloroglucinol meroterpenoid (FPM) produced via biomimetic synthesis from essential oil precursors [1]. Its molecular structure (C19H22O5, MW = 330.37 g/mol) features a chromane core with formyl and hydroxyl substituents, representing a distinct chemical class from azole antifungals (e.g., fluconazole: C13H12F2N6O, MW = 306.27 g/mol), polyenes (e.g., amphotericin B: C47H73NO17, MW = 924.08 g/mol), and echinocandins (e.g., caspofungin: C52H88N10O15, MW = 1093.31 g/mol) . Among the eight FPM analogs synthesized and evaluated in the original publication, compound c2 demonstrated the best overall anticandidal ability, indicating structure-activity differentiation within the FPM series itself [1]. The scaffold lacks the triazole/imidazole ring system characteristic of azole antifungals and does not share the macrolide polyene or cyclic lipopeptide architectures of other antifungal classes .

Formyl phloroglucinol meroterpenoid Non-azole scaffold Biomimetic synthesis Structural novelty

Anticandidal Agent-1 (Compound c2): Evidence-Driven Research Applications and Procurement Use Cases


Biofilm-Directed Antifungal Discovery Programs

Research programs investigating Candida biofilm formation and dispersal mechanisms can utilize Anticandidal agent-1 as a tool compound with demonstrated antibiofilm activity via hyphal elongation and filamentation blockade [1]. Unlike fluconazole, which exhibits severely compromised efficacy against C. albicans biofilms (resistance reported as ≥1024× planktonic MIC), compound c2 directly interferes with hyphal morphogenesis—a critical virulence determinant in biofilm maturation . This application scenario is supported by experimental evidence from the original publication documenting antibiofilm activity in the c2 treatment group [1].

Non-Azole Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry programs pursuing novel antifungal scaffolds uncoupled from azole cross-resistance mechanisms can employ Anticandidal agent-1 as a lead compound for SAR exploration. The formyl phloroglucinol meroterpenoid core (C19H22O5) is structurally orthogonal to bis-triazole (fluconazole), polyene macrolide (amphotericin B), and echinocandin lipopeptide (caspofungin) architectures [1]. As the most active compound among eight synthesized FPM analogs in the original publication, compound c2 provides an established SAR anchor point for derivative design and optimization .

Candida glabrata Experimental Models Requiring Balanced Species Activity

Investigators requiring antifungal compounds with balanced activity across C. albicans and intrinsically less-susceptible C. glabrata may find compound c2 suitable for experimental applications. The compound exhibits a C. glabrata-to-C. albicans MIC50 ratio of 1.56 (13.51 μg/mL vs. 8.65 μg/mL) [1]. In contrast, fluconazole demonstrates a wider species-dependent potency gradient, with C. glabrata MIC50 values approximately 4.8-fold higher than C. albicans MIC50 values in comparable clinical isolate panels . This differential species coverage profile supports research applications in non-albicans Candida infection models.

Natural Product-Inspired Antifungal Lead Identification

Discovery groups focused on natural product-derived or biomimetic antifungal leads can utilize Anticandidal agent-1 as a validated starting point. The compound was synthesized via a biomimetic approach using essential oil precursors, representing a chemotype inspired by Eucalyptus-derived formyl phloroglucinol meroterpenoid natural products [1]. This synthesis route and structural origin differentiate it from fully synthetic small-molecule libraries and provide a natural product-inspired entry point for antifungal lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticandidal agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.